molecular formula C17H19NO7 B11157692 N-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-L-alanine

N-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-L-alanine

Cat. No.: B11157692
M. Wt: 349.3 g/mol
InChI Key: WTBLBDQOALNXAP-VIFPVBQESA-N
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Description

2-[2-(7,8-Dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamido]propanoic acid is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its complex structure, which includes a chromen-2-one core substituted with methoxy and methyl groups, and an acetamido propanoic acid side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamido]propanoic acid typically involves multiple steps. One common method starts with the synthesis of the chromen-2-one core, which can be achieved through the Pechmann condensation reaction. This involves the reaction of phenols with β-ketoesters in the presence of acid catalysts. The resulting chromen-2-one is then subjected to further functionalization to introduce the methoxy and methyl groups.

The next step involves the acylation of the chromen-2-one derivative with acetic anhydride to form the acetamido group. Finally, the propanoic acid side chain is introduced through a coupling reaction with an appropriate reagent, such as a halogenated propanoic acid derivative, under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the chromen-2-one core, potentially converting them to alcohols.

    Substitution: The acetamido group can participate in nucleophilic substitution reactions, where the acetamido moiety is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated coumarin derivatives, while reduction can produce alcohol derivatives of the chromen-2-one core.

Scientific Research Applications

2-[2-(7,8-Dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamido]propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.

    Biology: The compound’s biological activity is of interest in the study of enzyme inhibition, particularly in the context of its coumarin core.

    Medicine: Coumarin derivatives, including this compound, are investigated for their potential therapeutic properties, such as anti-inflammatory, anticoagulant, and anticancer activities.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of dyes and fragrances.

Mechanism of Action

The mechanism of action of 2-[2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamido]propanoic acid involves its interaction with specific molecular targets. The coumarin core can inhibit enzymes such as cytochrome P450, which plays a role in drug metabolism. The compound may also interact with other proteins and receptors, modulating various biological pathways. The exact mechanism depends on the specific biological context and the presence of other interacting molecules.

Comparison with Similar Compounds

    Warfarin: A well-known anticoagulant with a coumarin core.

    Dicoumarol: Another anticoagulant that inhibits vitamin K epoxide reductase.

    Umbelliferone: A natural coumarin with antioxidant properties.

Uniqueness: 2-[2-(7,8-Dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamido]propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy and methyl groups, along with the acetamido propanoic acid side chain, differentiates it from other coumarin derivatives and influences its reactivity and interactions with biological targets.

Properties

Molecular Formula

C17H19NO7

Molecular Weight

349.3 g/mol

IUPAC Name

(2S)-2-[[2-(7,8-dimethoxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]propanoic acid

InChI

InChI=1S/C17H19NO7/c1-8-10-5-6-12(23-3)15(24-4)14(10)25-17(22)11(8)7-13(19)18-9(2)16(20)21/h5-6,9H,7H2,1-4H3,(H,18,19)(H,20,21)/t9-/m0/s1

InChI Key

WTBLBDQOALNXAP-VIFPVBQESA-N

Isomeric SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2OC)OC)CC(=O)N[C@@H](C)C(=O)O

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2OC)OC)CC(=O)NC(C)C(=O)O

Origin of Product

United States

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